4-(3,4-Dichlorophenyl)-4-piperidinol
Overview
Description
4-(3,4-Dichlorophenyl)piperidin-4-ol is an organic compound . It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of 4-(3,4-Dichlorophenyl)piperidin-4-ol involves a series of chemical reactions. One method involves mixing 1-benzyl-4-(4-chlorophenyl)-4-piperidinol with water and a palladium-carbon catalyst, then passing in hydrogen to perform catalysis at 25°C . The product after the reaction is suction filtered, and the filtrate is transferred to a separatory funnel and allowed to stand before liquid separation . The pH of the aqueous phase obtained by adjusting the liquid separation is 13 . The pH-adjusted solution is mixed with dichloromethane and then extracted . After the extraction is completed, liquid separation is performed to obtain the organic phase . The organic phase is concentrated and mixed with toluene under stirring conditions and then refluxed at 115°C for 1.5h . The refluxed product is mixed with ethyl acetate and then cooled to 10°C, and left to stand for 10h to obtain 4-(4-chlorophenyl)-4-piperidinol .Molecular Structure Analysis
The molecular formula of 4-(3,4-Dichlorophenyl)piperidin-4-ol is C11H13Cl2NO . The molecular weight is 246.13 . The structure includes a piperidine ring conjugated to a dichlorophenyl group through one nitrogen ring atom .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Synthesis and Characterization
- 4-(3,4-Dichlorophenyl)piperidin-4-ol is utilized in the synthesis of biologically active compounds. For instance, it's used in the preparation of new pyrrolo[2,3-b]pyridine scaffolds, which are characterized for their potential biological activity (Sroor, 2019).
Chemical Properties and Structural Studies
- The molecule has been the focus of studies exploring its molecular structure and properties. Research includes investigations into its NMR characteristics, crystal structure, and potential as an antioxidant agent (Dineshkumar & Parthiban, 2022).
Role in Modified Syntheses
- It plays a role in the modified synthesis of certain chemical compounds, such as SB612111, a NOP receptor antagonist. Studies have explored improved synthesis methods involving 4-(3,4-Dichlorophenyl)piperidine (Perrey, Li & Zhang, 2016).
Antimicrobial Activity
- There is research into its derivatives for antimicrobial activities. Studies have been conducted on synthesized compounds containing this molecule to evaluate their effectiveness against various bacterial and fungal strains (Okasha et al., 2022).
Preparation Techniques
- Various preparation techniques involving 4-(3,4-Dichlorophenyl)piperidin-4-ol have been explored. These include studies on the synthesis of novel compounds with unique properties, such as triple reuptake inhibitors (Yamashita et al., 2015).
Crystallography and Molecular Interactions
- Crystallographic studies have been conducted to understand the molecular interactions and structural properties of compounds containing 4-(3,4-Dichlorophenyl)piperidin-4-ol (Park, Ramkumar & Parthiban, 2012).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 4-(4-chlorophenyl)piperidin-4-ol, indicates that it is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and use only outdoors or in a well-ventilated place .
Future Directions
While specific future directions for 4-(3,4-Dichlorophenyl)piperidin-4-ol are not mentioned in the search results, there is ongoing research into the synthesis and pharmacological applications of piperidine derivatives . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-2-1-8(7-10(9)13)11(15)3-5-14-6-4-11/h1-2,7,14-15H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFUSNXDQCWMGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=C(C=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595506 | |
Record name | 4-(3,4-Dichlorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21928-32-5 | |
Record name | 4-(3,4-Dichlorophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.